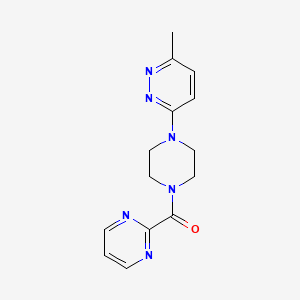

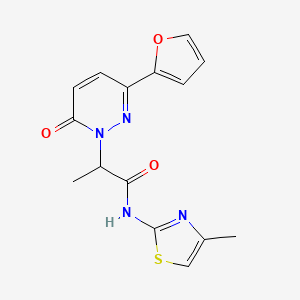

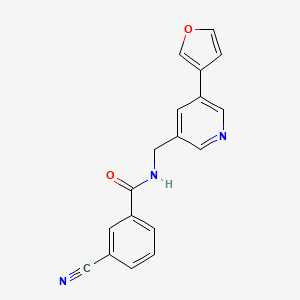

![molecular formula C5H11ClN4O B2797587 (1S)-1-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]ethanol;hydrochloride CAS No. 2253619-67-7](/img/structure/B2797587.png)

(1S)-1-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]ethanol;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethanolamines, which may be structurally similar to the compound you mentioned, are a family of chemicals that work as surfactants and emulsifying ingredients in personal care and cleaning products . They are made through a chemical reaction of ethylene oxide with ammonia .

Synthesis Analysis

Ethanolamines can be synthesized by reacting ethylene oxide with ammonia . In a related process, aniline can be synthesized from benzene through a two-step process involving the creation of nitrobenzene and its subsequent reduction .Chemical Reactions Analysis

Aniline, a primary aromatic amine, can undergo various reactions such as reaction with alkyl halides to form secondary or tertiary amines or quaternary ammonium salts . It can also undergo reactions with halogens .Physical And Chemical Properties Analysis

Physical and chemical properties such as boiling point, melting point, solubility, and pH can be determined experimentally. For example, Aminomethyl Propanol, a related compound, has a boiling point of 162°C, a melting point of -5 to 0°C, and is soluble in water .Wissenschaftliche Forschungsanwendungen

Crystal Structure and Electronic Properties

- Photophysical Properties and Stability : The synthesis and characterization of similar triazole compounds reveal insights into their photophysical properties, including vibration, absorption, and photoluminescence spectroscopy. One study highlighted the stability of certain triazole tautomers and their high nonlinear optical properties, indicating their potential as commercial NLO materials (Nadeem et al., 2017).

Antimicrobial and Antifungal Applications

- Antimicrobial Agents : New series of triazole derivatives have shown marked inhibition against various strains of bacteria and fungi, suggesting their utility as potent antimicrobial agents (Reddy et al., 2010).

Synthesis of Complex Molecules

- Enantioselective Acylation and Chlorination : Research into the acylation and chlorination of chiral triazoles has provided methods for enantioselective synthesis, showing promise for applications in creating complex organic molecules with specific optical properties (Katritzky et al., 2010).

Development of Novel Heterocyclic Systems

- Novel Heterocyclic Systems : The synthesis of new triazolo and thiadiazine derivatives that act as antimicrobial agents expands the chemical diversity of triazole-based compounds and their application in medicinal chemistry (Kaplancikli et al., 2008).

Wirkmechanismus

Zukünftige Richtungen

The future directions in the field of chemistry often involve the development of new synthetic methods, the discovery of new compounds, and the exploration of novel applications for existing compounds. For example, research is being conducted on aggregation-induced emission, a novel type of advanced material with excellent performance in various fields .

Eigenschaften

IUPAC Name |

(1S)-1-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4O.ClH/c1-3(10)5-7-4(2-6)8-9-5;/h3,10H,2,6H2,1H3,(H,7,8,9);1H/t3-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMFUMCBTPYMACG-DFWYDOINSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NNC(=N1)CN)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NNC(=N1)CN)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

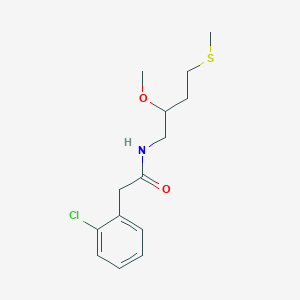

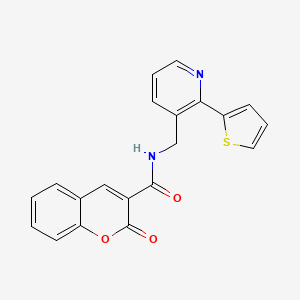

![(E)-2-cyano-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2797505.png)

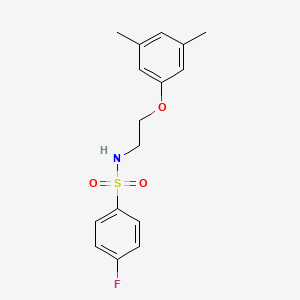

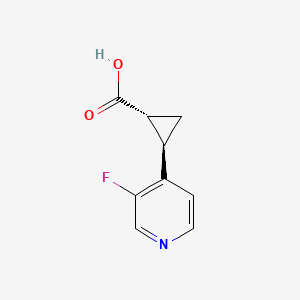

![6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B2797513.png)

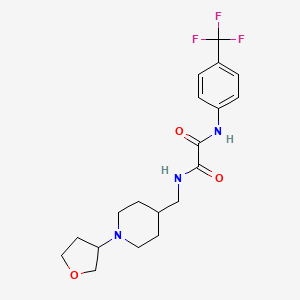

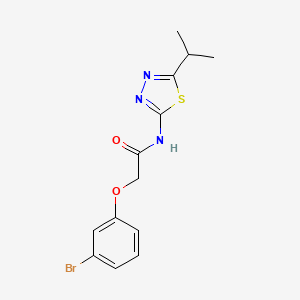

![Ethyl 2-methyl-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]oxypropanoate](/img/structure/B2797523.png)

![3-chloro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2797527.png)